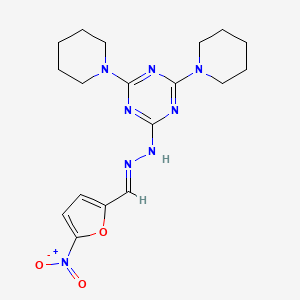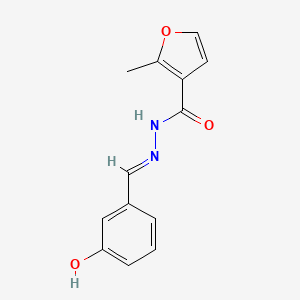![molecular formula C16H16ClN3O B3866240 4-chloro-N'-[4-(dimethylamino)benzylidene]benzohydrazide](/img/structure/B3866240.png)
4-chloro-N'-[4-(dimethylamino)benzylidene]benzohydrazide
説明
4-chloro-N'-[4-(dimethylamino)benzylidene]benzohydrazide, also known as CDAB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CDAB is a hydrazone derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of 4-chloro-N'-[4-(dimethylamino)benzylidene]benzohydrazide is not fully understood, but it is believed to involve the inhibition of enzymes and cellular processes. 4-chloro-N'-[4-(dimethylamino)benzylidene]benzohydrazide has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and tyrosinase, which are involved in neurotransmission and melanin synthesis, respectively. 4-chloro-N'-[4-(dimethylamino)benzylidene]benzohydrazide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway.
Biochemical and Physiological Effects
4-chloro-N'-[4-(dimethylamino)benzylidene]benzohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, induction of apoptosis, and modulation of cellular signaling pathways. 4-chloro-N'-[4-(dimethylamino)benzylidene]benzohydrazide has been shown to inhibit the activity of acetylcholinesterase and tyrosinase, which are involved in neurotransmission and melanin synthesis, respectively. 4-chloro-N'-[4-(dimethylamino)benzylidene]benzohydrazide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway. 4-chloro-N'-[4-(dimethylamino)benzylidene]benzohydrazide has been shown to modulate cellular signaling pathways, including the MAPK and NF-κB pathways, which are involved in inflammation and immune response.
実験室実験の利点と制限
4-chloro-N'-[4-(dimethylamino)benzylidene]benzohydrazide has several advantages and limitations for lab experiments. One advantage is its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Another advantage is its potential use as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material synthesis. However, one limitation is its potential toxicity, as it has been shown to have cytotoxic effects on normal cells at high concentrations. Another limitation is its limited solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
4-chloro-N'-[4-(dimethylamino)benzylidene]benzohydrazide has several potential future directions for scientific research. One future direction is the development of 4-chloro-N'-[4-(dimethylamino)benzylidene]benzohydrazide-based drugs for cancer therapy, as it has been shown to induce apoptosis in cancer cells. Another future direction is the study of 4-chloro-N'-[4-(dimethylamino)benzylidene]benzohydrazide as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material synthesis. Additionally, the study of 4-chloro-N'-[4-(dimethylamino)benzylidene]benzohydrazide as a potential pesticide and herbicide in agriculture is another future direction. Finally, the study of 4-chloro-N'-[4-(dimethylamino)benzylidene]benzohydrazide's potential role in modulating cellular signaling pathways involved in inflammation and immune response is another future direction.
科学的研究の応用
4-chloro-N'-[4-(dimethylamino)benzylidene]benzohydrazide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 4-chloro-N'-[4-(dimethylamino)benzylidene]benzohydrazide has been shown to have antitumor, anti-inflammatory, and antimicrobial properties. 4-chloro-N'-[4-(dimethylamino)benzylidene]benzohydrazide has been tested in vitro and in vivo for its potential use in cancer therapy, and it has been found to induce apoptosis in cancer cells. In agriculture, 4-chloro-N'-[4-(dimethylamino)benzylidene]benzohydrazide has been studied for its potential use as a pesticide and herbicide, as it has been shown to inhibit the growth of certain plant pathogens. In material science, 4-chloro-N'-[4-(dimethylamino)benzylidene]benzohydrazide has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material synthesis.
特性
IUPAC Name |
4-chloro-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O/c1-20(2)15-9-3-12(4-10-15)11-18-19-16(21)13-5-7-14(17)8-6-13/h3-11H,1-2H3,(H,19,21)/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXXBEBMZAVWKW-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N'-[4-(dimethylamino)benzylidene]benzohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-methoxyphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B3866162.png)

![isonicotinaldehyde O-{[(2-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3866178.png)
![N'-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}nicotinohydrazide](/img/structure/B3866179.png)
![4-methoxybenzaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3866188.png)

![(3S*,4S*)-4-(3-methoxyphenyl)-1-[4-(1H-pyrazol-1-yl)benzyl]piperidin-3-ol](/img/structure/B3866195.png)
![N-[4-(benzyloxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3866203.png)



![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}nicotinohydrazide](/img/structure/B3866259.png)

![2-[2-(3-bromobenzylidene)hydrazino]-N-isobutyl-2-oxoacetamide](/img/structure/B3866269.png)